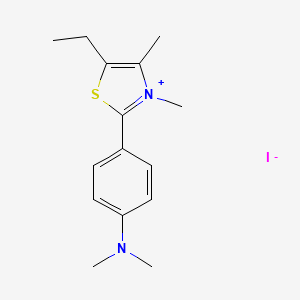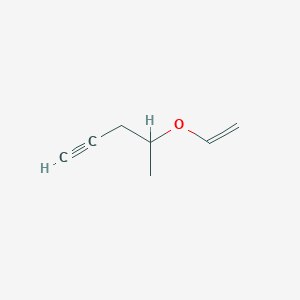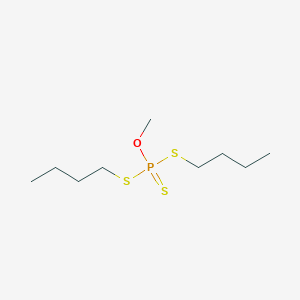
3-Methyl-2,2',4,4',6,6'-hexanitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is a highly nitrated organic compound known for its energetic properties It is a derivative of biphenyl, where six nitro groups are attached to the biphenyl core, along with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl typically involves the nitration of 3-methylbiphenyl. The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl core.
Industrial Production Methods
Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where temperature, concentration, and reaction time are meticulously controlled to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct biological applications.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Primarily used in the development of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective component in explosive formulations. The molecular targets and pathways involved are primarily related to its energetic properties and the rapid release of energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,4,4’,6,6’-Hexanitrobiphenyl: Similar structure but without the methyl group.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): Another highly nitrated compound with different structural properties.
1,3,5-Trinitrobenzene: A simpler nitrated aromatic compound.
Uniqueness
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is unique due to the presence of the methyl group, which can influence its reactivity and stability. The combination of six nitro groups and a methyl group makes it a compound of interest for specific energetic applications where tailored reactivity is required.
Eigenschaften
CAS-Nummer |
14185-47-8 |
|---|---|
Molekularformel |
C13H6N6O12 |
Molekulargewicht |
438.22 g/mol |
IUPAC-Name |
2-methyl-1,3,5-trinitro-4-(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C13H6N6O12/c1-5-7(15(22)23)4-10(18(28)29)12(13(5)19(30)31)11-8(16(24)25)2-6(14(20)21)3-9(11)17(26)27/h2-4H,1H3 |
InChI-Schlüssel |
CVLUAEOKKBTXJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)





![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)



![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
